molecular formula C11H7ClO2 B1601818 5-Chloro-2-naphthoic acid CAS No. 56961-89-8

5-Chloro-2-naphthoic acid

Cat. No.: B1601818
CAS No.: 56961-89-8
M. Wt: 206.62 g/mol
InChI Key: WVRYXJXPKJMSON-UHFFFAOYSA-N
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Description

5-Chloro-2-naphthoic acid is an organic compound with the molecular formula C11H7ClO2. It is a derivative of naphthoic acid, where a chlorine atom is substituted at the 5th position of the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-2-naphthoic acid involves the chlorination of 2-naphthoic acid. The process typically includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 5th position of the naphthalene ring .

Another method involves the diazotization of 5-amino-2-naphthoic acid followed by a Sandmeyer reaction, where the diazonium salt is treated with copper(I) chloride to introduce the chlorine atom .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes using advanced reactors to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthoic acids depending on the nucleophile used.

    Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.

    Reduction Reactions: Products include naphthyl alcohols and aldehydes.

Scientific Research Applications

5-Chloro-2-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Chloro-2-naphthoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-naphthoic Acid: Similar structure but with a bromine atom, which can influence its reactivity and applications differently.

    5-Fluoro-2-naphthoic Acid: Contains a fluorine atom, offering different electronic properties and reactivity.

Uniqueness

5-Chloro-2-naphthoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and provides distinct electronic properties compared to its analogs. This makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

5-chloronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRYXJXPKJMSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562932
Record name 5-Chloronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-89-8
Record name 5-Chloronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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